molecular formula C10H11NO3 B8725005 Methyl 3-anilino-3-oxopropanoate

Methyl 3-anilino-3-oxopropanoate

Cat. No.: B8725005
M. Wt: 193.20 g/mol
InChI Key: LUOGXXYHNOUSGK-UHFFFAOYSA-N
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Description

Methyl 3-anilino-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3. It is a derivative of propanoic acid and contains an aniline group attached to the third carbon of the propanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-anilino-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of aniline with methyl 3-oxopropanoate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is often cooled to maintain a low temperature, which helps in controlling the reaction rate and improving the yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high efficiency and consistency in product quality. The purification of the final product is typically achieved through techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-anilino-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-anilino-3-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-anilino-3-oxopropanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxopropanoate: A simpler derivative without the aniline group.

    Ethyl 3-anilino-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-chloroanilino)-3-oxopropanoate: Contains a chloro-substituted aniline group.

Uniqueness

Methyl 3-anilino-3-oxopropanoate is unique due to the presence of both an aniline group and a carbonyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-anilino-3-oxopropanoate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)7-9(12)11-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)

InChI Key

LUOGXXYHNOUSGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the ice-cooled solution of aniline (3,72 g, 40 mmol) in methylene chloride (300 mL) containing triethylamine (11.2 mL, 80 mmol) was added dropwise methyl 3-chloro-3-oxopropionate (5.37 mL, 50 mmol). The reaction mixture was then stirred at room temperature for 2 hours and washed with saturated aqueous NaHCO3 (2×150 mL). The organic layer was dried (Na2SO4) and concentrated. The residue was purified by flash chromatography over silica gel (ethyl acetate-hexane, 1:2) to give the title compound (7.2 g, 93.3%). 1H NMR (400 MHz, CDCl3) δ: 9.17 (brs, 1H), 7.53 (d, 2H), 7.32 (t, 2H), 7.10 (t, 1H), 3.80 (s, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
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Quantity
5.37 mL
Type
reactant
Reaction Step Three
Yield
93.3%

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-chloro-3-oxopropanoate (2.0 g, 14.7 mmol) in dry DCM (100 ml) was added aniline (2.68 g, 3.6 mmol) and the reaction mixture was stirred at 0° C. for 1 hr, evaporated then dissolved in EtOAc, washed with dilute HCl, NaHCO3, and brine. The organic phase was collected, dried over sodium sulfate, filtered and the solvent was evaporated to afford methyl 3-oxo-3-(phenylamino)propanoate as a brown oil which was used without further purification (2.8 g, 100%, crude). To a solution of this material (2.8 g, 14.5 mmol) in THF (40 ml) and water (20 ml) was added NaOH (1.16 g, 29 mmol) and the reaction mixture was stirred overnight, evaporated (to remove the THF) and then extracted with Et2O. The aqueous phase was acidified to pH 1 and extracted with EtOAc. The extract was dried over Na2SO4, filtered and evaporated to afford the title compound 1 as a brown solid, which was used without further purification (2.0 g, 77% yield). MS (m/z): 18.0 (100%) (M+H), 202.0 (44%) (M+Na).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
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Reaction Step One

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